N-(2-Phenylethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
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Overview
Description
N-(2-Phenylethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique combination of functional groups, including a phenylethyl group, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This step involves the reaction of benzenesulfonyl chloride with an amine to form the benzenesulfonamide core.
Introduction of the phenylethyl group: The phenylethyl group can be introduced through a nucleophilic substitution reaction, where the benzenesulfonamide reacts with a phenylethyl halide under basic conditions.
Incorporation of the tetramethyl-1,3,2-dioxaborolan-2-yl group: This step involves the reaction of the intermediate compound with a boronic acid derivative, such as tetramethyl-1,3,2-dioxaborolane, under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which offer better control over reaction conditions and can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-Phenylethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several scientific research applications, including:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Phenylethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The phenylethyl group can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. The boron-containing dioxaborolane group can participate in reversible covalent interactions with biomolecules, making the compound a versatile tool in chemical biology.
Comparison with Similar Compounds
N-(2-Phenylethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:
N-(2-Phenylethyl)benzenesulfonamide: Lacks the boron-containing dioxaborolane group, which limits its reactivity and applications.
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide: Lacks the phenylethyl group, which affects its interaction with biological targets.
N-(2-Phenylethyl)-2-benzenesulfonamide: Lacks both the boron-containing dioxaborolane group and the tetramethyl groups, resulting in different chemical properties and reactivity.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO4S/c1-19(2)20(3,4)26-21(25-19)17-12-8-9-13-18(17)27(23,24)22-15-14-16-10-6-5-7-11-16/h5-13,22H,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANAZAKEZWPBMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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